molecular formula C7H7F2N3O3 B2862393 5-Carbamoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid CAS No. 1946817-85-1

5-Carbamoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid

Cat. No. B2862393
CAS RN: 1946817-85-1
M. Wt: 219.148
InChI Key: QMINWNIHLCNMRC-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of organic compounds that have been widely studied due to their diverse biological activities . They are characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The specific compound you mentioned, “5-Carbamoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid”, is a pyrazole derivative with additional functional groups.


Synthesis Analysis

While the specific synthesis pathway for “5-Carbamoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid” is not available, pyrazole derivatives are generally synthesized through various methods. For instance, one common method involves the reaction of hydrazines with 1,3-diketones . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of a pyrazole derivative is characterized by a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . Additional functional groups, such as the carbamoyl and carboxylic acid groups in “5-Carbamoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid”, would be attached to this ring.


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that involves the removal of a boron group .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary depending on their specific structure. In general, pyrazoles are weak bases .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the target they interact with. For instance, some pyrazole derivatives have been found to inhibit Factor XIa, a target for anticoagulant drug discovery .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its specific structure and properties. Some pyrazole derivatives have been found to have potent fungicidal and insecticidal activities .

Future Directions

Given the diverse biological activities of pyrazole derivatives, they continue to be an active area of research in drug discovery. Future research may focus on designing and synthesizing new pyrazole derivatives with improved potency and selectivity for their targets .

properties

IUPAC Name

5-carbamoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O3/c8-5(9)2-12-4(7(14)15)1-3(11-12)6(10)13/h1,5H,2H2,(H2,10,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMINWNIHLCNMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(=O)N)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-carbamoyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

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